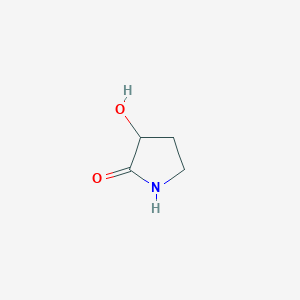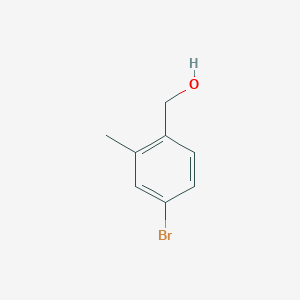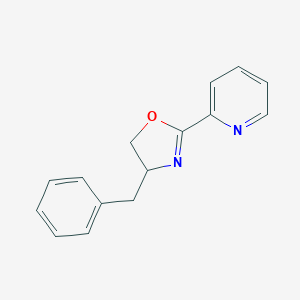
2-(2-Pyridyl)-4-benzyl-2-oxazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Pyridyl)-4-benzyl-2-oxazoline” likely contains a pyridine ring, which is a common structural motif in natural products . Pyridine derivatives have found applications in diverse fields, from functional materials (photovoltaics, ligands, dyes), to agrochemistry and medicinal chemistry .
Chemical Reactions Analysis
In general, the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles is a topic of interest in the field of chemistry . This encompasses traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents and recent developments in C−H activation .科学的研究の応用
Antimicrobial Activity
Specific Scientific Field
Medicinal Chemistry and Pharmacology
Summary
Imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, exhibit significant antimicrobial properties. Researchers have explored their potential as novel antimicrobial agents due to the rise of antimicrobial resistance (AMR) and the need for new therapeutic options.
Methods of Application
Laboratory studies involve synthesizing the compound and evaluating its antimicrobial activity against various microorganisms. Common methods include broth dilution assays, disk diffusion tests, and minimum inhibitory concentration (MIC) determination. Researchers use standard bacterial strains (e.g., Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans) for testing.
Results
Studies have demonstrated that 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole exhibits potent antibacterial and antifungal effects. MIC values are determined, indicating the lowest concentration at which microbial growth is inhibited. Researchers also assess the compound’s selectivity by comparing its activity against pathogenic strains with that of existing antibiotics .
Neuroprotective Potential
Specific Scientific Field
Neuropharmacology and Drug Discovery
Summary
Recent research suggests that imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, may have neuroprotective properties. These compounds could potentially mitigate neurodegenerative disorders such as Parkinson’s disease (PD).
Methods of Application
In silico molecular modeling studies evaluate the binding affinity of the compound to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) active sites. These enzymes play a crucial role in neurotransmitter regulation. Researchers explore whether 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole can selectively inhibit AChE, making it a potential neuroprotective agent.
Results
Molecular modeling indicates that the compound has selective inhibition potential for AChE, suggesting its suitability for neuroprotection. Further in vitro and in vivo studies are needed to validate these findings .
Antitubercular Activity
Specific Scientific Field
Tuberculosis Research
Summary
Imidazole derivatives, including 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole, have been investigated for their antitubercular activity. Tuberculosis remains a global health challenge, necessitating the search for new drug candidates.
Methods of Application
Researchers synthesize the compound and evaluate its efficacy against Mycobacterium tuberculosis strains. In vitro assays measure the minimum inhibitory concentration (MIC) and assess the compound’s lipophilicity (log P). Lipophilic analogs are desirable due to their favorable metabolic profiles.
Results
Studies have shown that 4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole exhibits promising antitubercular activity. Its lipophilic nature enhances its potential as a drug candidate for tuberculosis treatment .
将来の方向性
While specific future directions for “2-(2-Pyridyl)-4-benzyl-2-oxazoline” were not found, there is ongoing research into the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This could potentially lead to new developments in the synthesis of pyridine-containing compounds.
特性
IUPAC Name |
4-benzyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)10-13-11-18-15(17-13)14-8-4-5-9-16-14/h1-9,13H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASQLQVBBTNJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559063 |
Source


|
| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Pyridyl)-4-benzyl-2-oxazoline | |
CAS RN |
108915-08-8 |
Source


|
| Record name | 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

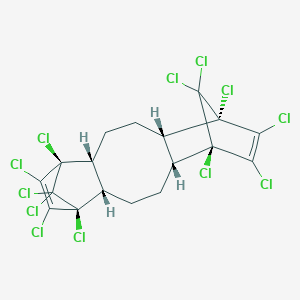
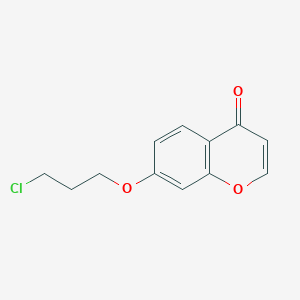
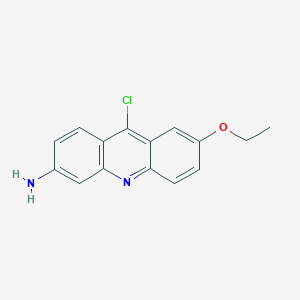



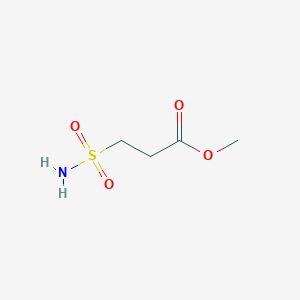
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)

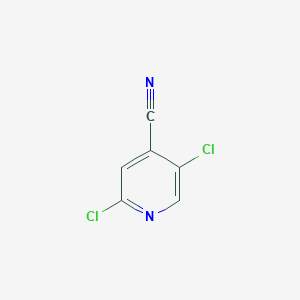
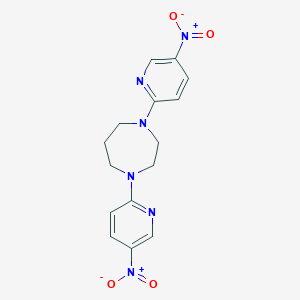
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
